molecular formula C13H17N3O2 B1345281 tert-Butyl (1H-Pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate CAS No. 956485-62-4

tert-Butyl (1H-Pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate

Cat. No.: B1345281
CAS No.: 956485-62-4
M. Wt: 247.29 g/mol
InChI Key: HCQHANLFBAKUFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (1H-Pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate is a heterocyclic compound with the molecular formula C13H17N3O2 and a molecular weight of 247.29 g/mol . This compound is used primarily in research settings, particularly in the fields of chemistry and biology, due to its unique structural properties and reactivity.

Preparation Methods

The synthesis of tert-Butyl (1H-Pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate typically involves the reaction of 1H-pyrrolo[2,3-b]pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

tert-Butyl (1H-Pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate undergoes various types of chemical reactions, including:

Scientific Research Applications

tert-Butyl (1H-Pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: Research involving this compound includes the development of potential therapeutic agents for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl (1H-Pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

tert-Butyl (1H-Pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate can be compared with other similar compounds such as:

  • tert-Butyl (5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylcarbamate
  • tert-Butyl 2-(2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-6-yl)ethylcarbamate
  • tert-Butyl (5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity .

Properties

IUPAC Name

tert-butyl N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-13(2,3)18-12(17)16-8-9-4-6-14-11-10(9)5-7-15-11/h4-7H,8H2,1-3H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQHANLFBAKUFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C2C=CNC2=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640147
Record name tert-Butyl [(1H-pyrrolo[2,3-b]pyridin-4-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956485-62-4
Record name tert-Butyl [(1H-pyrrolo[2,3-b]pyridin-4-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.